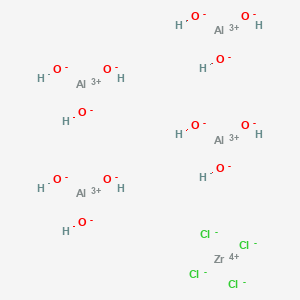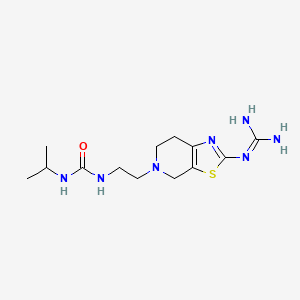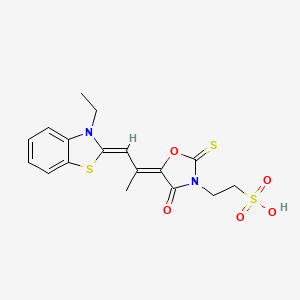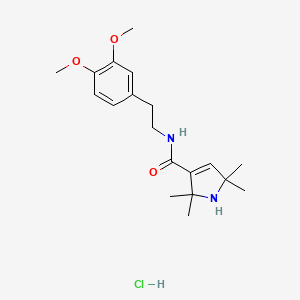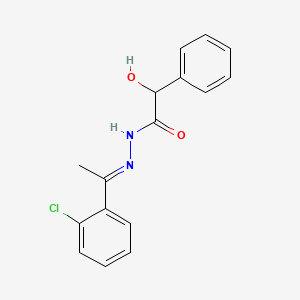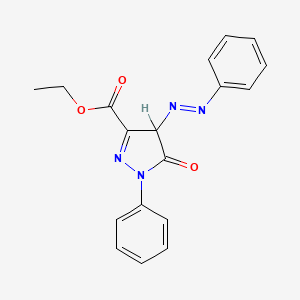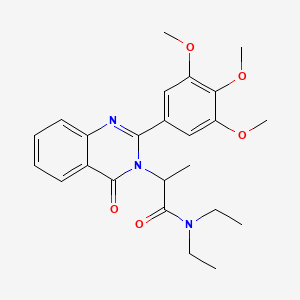
N,N-Diethyl-alpha-methyl-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N-Diethyl-alpha-methyl-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetamide” is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-alpha-methyl-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetamide typically involves multi-step organic reactions. The starting materials might include 3,4,5-trimethoxybenzaldehyde, diethylamine, and other reagents. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions could convert the carbonyl group to an alcohol.
Substitution: Various substitution reactions can occur on the aromatic ring or the quinazoline core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products depend on the type of reaction. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives.
Applications De Recherche Scientifique
Chemistry
The compound is studied for its potential as a building block in organic synthesis and material science.
Biology
In biological research, it may be investigated for its interactions with enzymes and receptors.
Medicine
Potential therapeutic applications include anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
The compound might be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline Derivatives: Other quinazoline derivatives with similar structures.
Phenylacetamides: Compounds with a phenylacetamide moiety.
Uniqueness
The unique combination of the quinazoline core with the trimethoxyphenyl group and the diethylamino substituent may confer specific biological activities and chemical properties that distinguish it from other compounds.
Propriétés
Numéro CAS |
83408-97-3 |
|---|---|
Formule moléculaire |
C24H29N3O5 |
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
N,N-diethyl-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)quinazolin-3-yl]propanamide |
InChI |
InChI=1S/C24H29N3O5/c1-7-26(8-2)23(28)15(3)27-22(25-18-12-10-9-11-17(18)24(27)29)16-13-19(30-4)21(32-6)20(14-16)31-5/h9-15H,7-8H2,1-6H3 |
Clé InChI |
IZEFYFMETPHBOX-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C(C)N1C(=NC2=CC=CC=C2C1=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


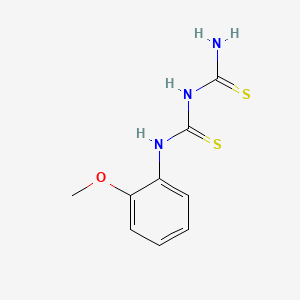
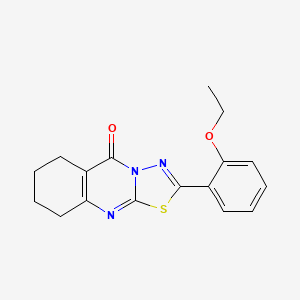


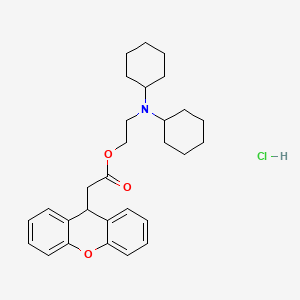
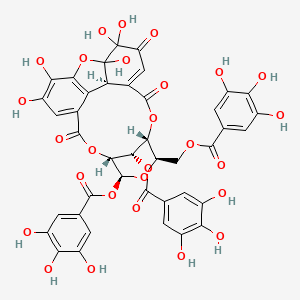
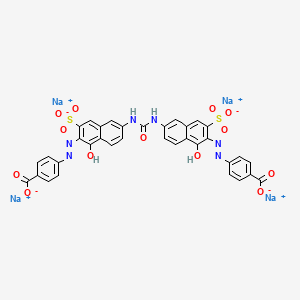
![thiazol-5-ylmethyl N-[(1S,2S,4S)-4-[[(2S)-2-[[amino-[(2-isopropylthiazol-4-yl)methyl]carbamoyl]amino]-3-methyl-butanoyl]amino]-1-benzyl-2-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12752463.png)
